molecular formula C5H10ClN2OP B6214265 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride CAS No. 2731008-87-8

4-(dimethylphosphoryl)-1H-pyrazole hydrochloride

Cat. No. B6214265
CAS RN: 2731008-87-8
M. Wt: 180.6
InChI Key:
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Description

4-(dimethylphosphoryl)-1H-pyrazole hydrochloride (DMPP) is a small organic molecule that has been used in a variety of scientific research applications. It is a versatile molecule and can be used in a variety of biochemical and physiological studies, as well as for the synthesis of new compounds. DMPP is a unique molecule in that it can be used in a variety of ways and has a wide range of applications.

Scientific Research Applications

4-(dimethylphosphoryl)-1H-pyrazole hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the synthesis of new compounds. It has also been used in the study of protein-protein interactions and in the study of drug-target interactions. 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride has been used in the study of cell signaling pathways, as well as in the study of cell metabolism. 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride has also been used in the study of gene expression and in the study of protein folding.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride is not completely understood. However, it is believed that the molecule binds to proteins and enzymes, and modulates their activity. This binding is believed to be reversible, meaning that the molecule can be removed from the protein or enzyme, allowing the protein or enzyme to return to its original state. The binding of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride to proteins and enzymes is believed to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride are not fully understood. However, it is believed that the molecule has the ability to modulate the activity of proteins and enzymes, which can have an effect on the biochemical and physiological processes in the body. For example, 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids, which can have an effect on the body’s metabolism of fats. 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride has also been shown to modulate the activity of proteins involved in cell signaling pathways, which can have an effect on the body’s response to stimuli.

Advantages and Limitations for Lab Experiments

The use of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride in laboratory experiments offers several advantages. It is a relatively inexpensive molecule, which makes it ideal for use in experiments. It is a versatile molecule, which makes it useful in a variety of research applications. It is also a relatively stable molecule, which makes it suitable for use in long-term experiments.
However, there are also some limitations to the use of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride in laboratory experiments. It is a relatively small molecule, which makes it difficult to detect in some experiments. It is also a relatively weak molecule, which makes it difficult to use in experiments that require high concentrations of the molecule.

Future Directions

The use of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride in scientific research is still relatively new and there are many potential future directions for its use. One potential future direction is the use of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride in the study of drug-target interactions. This could be used to improve the understanding of how drugs interact with their targets in the body and could lead to the development of more effective drugs. Another potential future direction is the use of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride in the study of gene expression. This could be used to better understand the regulation of gene expression and could lead to the development of new therapeutic strategies. Finally, 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride could be used in the study of protein folding, which could lead to a better understanding of how proteins fold and could lead to the development of new treatments for diseases.

Synthesis Methods

The synthesis of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride involves the use of dimethylphosphoryl chloride (DMPC) and 1H-pyrazole. DMPC is a liquid at room temperature and is used as a reagent in the synthesis of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride. 1H-pyrazole is a solid at room temperature and is used as a reactant in the synthesis of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride. The synthesis of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride is a two-step process. In the first step, DMPC is reacted with 1H-pyrazole to form the intermediate compound, 4-(dimethylphosphoryl)-1H-pyrazole. In the second step, the intermediate compound is reacted with hydrochloric acid to form the final product, 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride (4-(dimethylphosphoryl)-1H-pyrazole hydrochloride).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride involves the reaction of 4-chloro-1H-pyrazole with dimethylphosphite followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-chloro-1H-pyrazole", "dimethylphosphite", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-1H-pyrazole is reacted with dimethylphosphite in the presence of a base such as triethylamine to form 4-(dimethylphosphoryl)-1H-pyrazole.", "Step 2: The resulting product is then hydrolyzed with water to form 4-(hydroxydimethylphosphoryl)-1H-pyrazole.", "Step 3: Finally, the product is reacted with hydrochloric acid to form 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride." ] }

CAS RN

2731008-87-8

Molecular Formula

C5H10ClN2OP

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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